molecular formula C20H16F3N5 B11057316 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine

Cat. No.: B11057316
M. Wt: 383.4 g/mol
InChI Key: VJVOHEZCZHJNPT-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core substituted with a pyrazole and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and trifluoromethylphenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H16F3N5

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine

InChI

InChI=1S/C20H16F3N5/c1-12-10-13(2)28(27-12)19-18(25-16-8-3-4-9-17(16)26-19)24-15-7-5-6-14(11-15)20(21,22)23/h3-11H,1-2H3,(H,24,25)

InChI Key

VJVOHEZCZHJNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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